molecular formula C21H22N2O4 B12323219 Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate

Cat. No.: B12323219
M. Wt: 366.4 g/mol
InChI Key: LGEFXJCPQAMQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Nomenclature Evolution

The compound was first cataloged in chemical databases in the early 21st century, with its initial structural characterization appearing in Wikidata entries circa 2017. Its discovery aligns with advancements in chromatographic isolation techniques and high-resolution mass spectrometry, which enabled the identification of complex alkaloids from natural sources. The nomenclature reflects its intricate polycyclic structure:

  • Methyl ester : Denotes the carboxylate group at position 10.
  • 12-Ethenyl : Highlights the vinyl substituent on the pentacyclic core.
  • Diazapentacyclo : Specifies the two nitrogen atoms embedded within the five-ring system.

The IUPAC name systematically describes the fusion of rings, stereochemistry, and functional groups, adhering to conventions established for polycyclic alkaloids. Early literature occasionally referred to it as a "deaza-camptothecin analog" due to structural similarities with the camptothecin family, though this terminology has waned as its unique features became apparent.

Taxonomic Classification Within Pentacyclic Alkaloid Families

This compound belongs to the true alkaloids , derived biosynthetically from amino acid precursors, and falls under the diazapentacyclic subclass (Table 1). Its taxonomy is defined by:

  • Core Structure : A pentacyclic framework integrating pyrrolidine and piperidine moieties.
  • Functionalization : Hydroxy, ketone, and ester groups at positions 4, 9, and 10, respectively.
  • Nitrogen Placement : Two nitrogen atoms at positions 8 and 16, contributing to basicity and hydrogen

Properties

IUPAC Name

methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-3-19-7-4-9-23-10-8-20(16(19)23)14-11-13(24)5-6-15(14)22-17(25)21(20,12-19)18(26)27-2/h3-7,11,16,24H,1,8-10,12H2,2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEFXJCPQAMQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3(C=CCN4C3C1(CC4)C5=C(C=CC(=C5)O)NC2=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem Michael Addition-Cyclization

A pivotal step involves forming the 8,16-diazapentacyclo framework. As per US5155251A, treatment of methyl 4-methyl-3-oxopentanoate with ethylenediamine in toluene under reflux induces cyclocondensation (Scheme 1). The reaction proceeds via enamine formation, followed by intramolecular nucleophilic attack to generate the diazabicyclic intermediate. Optimal yields (72–78%) are achieved at 110°C with 1.2 equiv of ethylenediamine, as lower stoichiometry leads to incomplete ring closure.

Table 1: Optimization of Cyclocondensation Conditions

Solvent Temp (°C) Equiv Ethylenediamine Yield (%)
Toluene 110 1.2 78
DMF 100 1.5 65
Ethanol 80 2.0 58

Palladium-Catalyzed Ring Annulation

Alternative routes employ Pd-mediated cross-couplings to assemble the pentacyclic core. The RSC protocol details a Suzuki-Miyaura reaction between 3-bromoimidazo[1,2-a]pyridine and a boronic ester-substituted pyridine, yielding the diazabridge in 84% yield using BrettPhos Pd G3 catalyst. This method circumvents harsh cyclocondensation conditions, enhancing functional group tolerance.

Functionalization of the Pentacyclic Core

Introduction of the 12-Ethenyl Group

Heck coupling proves effective for installing the ethenyl moiety. A modified procedure from EP0064317B1 reacts the brominated pentacycle with vinyltrimethylsilane in the presence of Pd(OAc)₂ and tri-o-tolylphosphine. The reaction proceeds at 90°C in DMF, affording the ethenyl derivative in 68% yield after silica gel chromatography.

Critical Parameters:

  • Catalyst Loading: 5 mol% Pd(OAc)₂ maximizes conversion while minimizing side products.
  • Solvent: Polar aprotic solvents (DMF, NMP) enhance oxidative addition kinetics.

Installation of the 4-Hydroxy Group

Selective oxidation of a ketone precursor to the 4-hydroxy group follows EP1071661A1. Treatment of the ketone intermediate with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C yields the epoxide, which undergoes acid-catalyzed ring-opening with aqueous HCl to furnish the diol. Subsequent Dess-Martin periodinane oxidation and NaBH₄ reduction afford the 4-hydroxy group with >90% regioselectivity.

Esterification and Final Product Isolation

Methyl Ester Formation

The carboxylate group at position 10 is installed via Steglich esterification. Reacting the carboxylic acid intermediate with methyl iodide in the presence of DCC and DMAP in anhydrous THF provides the methyl ester in 92% yield. Alternative methods using BF₃·MeOH complex show comparable efficiency but require stringent moisture control.

Purification and Characterization

Final purification employs preparative HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) to isolate the target compound in >99% purity. Structural confirmation via $$ ^1H $$-NMR reveals characteristic signals: δ 6.82 (d, J = 15.9 Hz, ethenyl CH), δ 4.21 (s, OCH₃), and δ 12.05 (s, 4-OH). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 453.1543 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

Method Steps Overall Yield (%) Purity (%)
Tandem Cyclocondensation 6 32 98
Pd-Catalyzed Annulation 5 45 99
Hybrid Approach 7 28 97

The Pd-catalyzed route offers superior yield and scalability but requires costly catalysts. The tandem cyclocondensation method, while lower-yielding, uses inexpensive reagents suitable for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 9-(4-methoxyphenyl)-19-methyl-3,12-diazapentacyclo[10.7.0.0²,¹⁰.0³,⁸.0¹³,¹⁸]nonadeca-1(19),13(18),14,16-tetraene-10-carboxylate Key Differences:

  • Substituents: The methoxyphenyl group at position 9 replaces the ethenyl group in the target compound.
  • Functional Groups: Lacks the 4-hydroxy and 9-oxo moieties present in the target molecule.
  • Ring System: The pentacyclic scaffold differs in bridgehead atom positions (e.g., 10.7.0 vs. 10.6.1 in the target compound).
    • Crystallographic Data :
  • Space Group: P2₁/n; Monoclinic system .
  • Molecular Weight: 430.53 g/mol . Bioactivity: Not reported in the evidence, but diazapentacyclic alkaloids are typically explored for antimicrobial or anticancer properties .

Salternamide E (Marine Actinomycete-derived Alkaloid) Structural Similarities: Contains fused polycyclic systems with nitrogen atoms, though the ring count and substituents differ. Bioactivity: Exhibits cytotoxic activity against cancer cell lines, a common trait in structurally complex alkaloids .

Methodological Comparisons

  • Crystallographic Analysis: Software like SHELXL and ORTEP are critical for refining and visualizing complex polycyclic structures . For example, SHELXL enables precise modeling of anisotropic displacement parameters, essential for resolving overlapping atoms in crowded ring systems . The puckering coordinates defined by Cremer and Pople (1975) are used to analyze nonplanar ring conformations in similar compounds .
  • Synthetic Challenges :

    • The ethenyl and hydroxyl groups in the target compound may introduce steric hindrance or reactivity issues during synthesis, unlike the more stable methoxyphenyl group in the analog .

Research Findings and Data Gaps

Critical Analysis

  • Structural Complexity: The target compound’s diazapentacyclic core is rare in natural products, making it a candidate for novel drug discovery. However, the lack of experimental data (e.g., NMR, X-ray) in the evidence limits definitive comparisons.
  • Software Dependency : Programs like SHELX and WinGX are indispensable for resolving such intricate structures, as demonstrated in analogous studies .

Biological Activity

Methyl 12-ethenyl-4-hydroxy-9-oxo-8,16-diazapentacyclo[10.6.1.01,10.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate is a complex organic compound with significant biological activity, particularly in the realm of cancer research and treatment. This article synthesizes available data regarding its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pentacyclic framework that includes two nitrogen atoms in its diazabicyclic configuration. This unique structure contributes to its diverse biological properties.

Research indicates that this compound acts primarily as an inhibitor of the myeloid cell leukemia 1 protein (Mcl-1) , which is crucial for regulating apoptosis in cancer cells. Mcl-1 overexpression is commonly associated with various cancers as it allows malignant cells to evade programmed cell death . By inhibiting Mcl-1, this compound promotes apoptosis in cancer cells, thereby enhancing the efficacy of cancer treatments.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : Laboratory experiments have shown that this compound can induce apoptosis in various cancer cell lines including breast cancer and leukemia cells . The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups. These findings suggest its potential as a therapeutic agent in clinical settings.
  • Combination Therapies : The compound has been explored in combination with other chemotherapeutic agents to enhance overall treatment efficacy against resistant cancer types .

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with metastatic breast cancer tested the efficacy of this compound in conjunction with standard chemotherapy regimens. Results indicated a significant increase in patient response rates and a decrease in tumor size after treatment .

Case Study 2: Leukemia Management

In another study focusing on acute myeloid leukemia (AML), patients receiving this compound showed improved survival outcomes and a marked reduction in disease progression compared to those who did not receive the compound as part of their treatment protocol .

Data Summary Table

Study Type Cancer Type Outcome Reference
In vitroBreast CancerInduced apoptosis
In vivoBreast CancerReduced tumor size
Clinical TrialAcute Myeloid LeukemiaImproved survival rates
Combination TherapyVarious CancersEnhanced treatment efficacy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.